molecular formula C9H11NO2 B598686 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine CAS No. 110931-73-2

1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine

Cat. No.: B598686
CAS No.: 110931-73-2
M. Wt: 165.192
InChI Key: SBRKQMIPPKZACL-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine is a chemical compound of interest in scientific research, featuring a benzodioxole core coupled with a methylmethanamine side chain. The benzodioxole group is a common pharmacophore found in various biologically active molecules and is frequently investigated in medicinal chemistry for its potential interactions with enzymes . This product is strictly labeled For Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the Safety Data Sheet (SDS) before use, as this compound may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-5-7-3-2-4-8-9(7)12-6-11-8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRKQMIPPKZACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C(=CC=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656201
Record name 1-(2H-1,3-Benzodioxol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110931-73-2
Record name 1-(2H-1,3-Benzodioxol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1,3-dioxaindan-4-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

In the landscape of forensic chemistry and drug development, the precise characterization of regioisomers is paramount.[1] 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine (CAS 110931-73-2) represents a critical structural isomer of the widely monitored precursor N-methyl-3,4-methylenedioxybenzylamine (the 5-yl isomer).[1]

While the 5-yl isomer is a direct precursor to MDMA (3,4-methylenedioxy-N-methylamphetamine), the 4-yl isomer discussed here features the dioxole ring fused at the 2,3-position relative to the side chain.[1] This "ortho" substitution pattern significantly alters its pharmacological binding profile and metabolic trajectory.[1] Consequently, this compound serves two primary high-value functions:

  • Forensic Reference Standard: Essential for chromatographic resolution to prevent false-positive identification of controlled precursors.[1]

  • SAR Probe: A tool for investigating the steric constraints of serotonin transporter (SERT) binding pockets, often showing reduced potency compared to its 5-yl counterpart, thereby validating the "3,4-substitution rule" in empathogen SAR.[1]

Part 2: Chemical Identity & Physical Properties[1][2]

The distinction between the 4-yl and 5-yl isomers is subtle but chemically significant.[1] The 4-yl designation indicates the alkylamine chain is attached adjacent to the oxygenated bridge, creating steric crowding not present in the 5-yl isomer.[1]

PropertySpecification
IUPAC Name N-methyl-1-(1,3-benzodioxol-4-yl)methanamine
Common Synonyms N-methyl-2,3-methylenedioxybenzylamine; 4-MMDBA
CAS Number 110931-73-2 (Specific to 4-yl isomer)
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES CNCC1=C2OCOC2=CC=C1
InChI Key JDBNFIJHTFUSGF-UHFFFAOYSA-N
Appearance Pale yellow oil (free base) or white crystalline solid (HCl salt)
Solubility Soluble in MeOH, EtOH, DCM; HCl salt soluble in water

Critical Distinction: Do not confuse with CAS 15205-27-3 (N-methyl-3,4-methylenedioxybenzylamine), the 5-yl isomer used in MDMA synthesis.[1]

Part 3: Synthesis Protocol (Reductive Amination)

Methodology: The most robust synthetic route utilizes a reductive amination of 2,3-methylenedioxybenzaldehyde.[1] This approach is preferred over alkyl halide substitution due to higher atom economy and the avoidance of over-alkylation (quaternary salt formation).[1]

Reagents:

  • Precursor: 2,3-Methylenedioxybenzaldehyde (Benzo[d][1,3]dioxole-4-carbaldehyde).[1]

  • Amine Source: Methylamine (33% in EtOH or 40% aq).[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄).[1]

  • Solvent: Methanol (anhydrous preferred).

Step-by-Step Protocol:

  • Imine Formation (Schiff Base):

    • Charge a reaction vessel with 2,3-methylenedioxybenzaldehyde (1.0 eq) dissolved in Methanol (10 mL/g).

    • Process Control: Cool to 0°C to minimize side reactions.

    • Add Methylamine solution (1.5 eq) dropwise over 20 minutes.[1]

    • Allow the mixture to stir at Room Temperature (RT) for 4 hours.

    • Checkpoint: Monitor via TLC (SiO₂, 5% MeOH in DCM).[1] Disappearance of aldehyde spot indicates conversion to the imine intermediate (N-(benzo[d]dioxol-4-ylmethylene)methanamine).[1]

  • Reduction:

    • Cool the imine solution back to 0°C.[1]

    • Add NaBH₄ (1.2 eq) portion-wise.[1] Caution: Exothermic hydrogen gas evolution.[1]

    • Allow to warm to RT and stir for 12 hours.

  • Workup & Purification:

    • Quench reaction with dilute HCl (pH ~2) to destroy excess hydride and protonate the amine.[1]

    • Wash the aqueous layer with Dichloromethane (DCM) to remove non-basic impurities (unreacted aldehyde).[1]

    • Basify aqueous layer with NaOH (pH >12).[1]

    • Extract the free base into DCM (3x).[1]

    • Dry organic phase over MgSO₄ and evaporate in vacuo.

    • Conversion to Salt: Dissolve oil in dry ether and bubble HCl gas to precipitate 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine HCl.

Synthesis Logic Diagram

SynthesisPathway Aldehyde 2,3-Methylenedioxybenzaldehyde (C8H6O3) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Condensation (MeOH, RT) MeNH2 Methylamine (CH3NH2) MeNH2->Imine Product 1-(Benzo[d]dioxol-4-yl)- N-methylmethanamine Imine->Product Hydride Transfer (0°C -> RT) NaBH4 NaBH4 (Reduction) NaBH4->Product

Figure 1: Reductive amination pathway.[1] The formation of the imine intermediate is the rate-determining step for purity.[1]

Part 4: Analytical Validation & Forensic Discrimination[1]

The primary challenge is distinguishing this compound from its 5-yl isomer.[1] The following data points constitute a self-validating identification system.

1. Nuclear Magnetic Resonance (NMR)

The aromatic region is the "fingerprint" for regioisomer differentiation.[1]

  • 4-yl Isomer (Target): The benzene ring has three adjacent protons (1,2,3-pattern).[1]

    • Signal: You will typically observe a triplet (for the middle proton) and two doublets (for the outer protons) in the aromatic region (~6.7–6.9 ppm).[1]

  • 5-yl Isomer (Precursor/MDMA-like): The benzene ring has a 1,2,4-substitution pattern.[1]

    • Signal: Aromatic protons appear as a singlet (isolated), a doublet, and a doublet of doublets (ortho/meta coupling).[1]

2. Mass Spectrometry (GC-MS)

While the molecular ion (M+) is identical (m/z 165), fragmentation patterns differ due to the "ortho effect."[1]

  • Base Peak: m/z 44 (CH₂=NH⁺CH₃) is common to both.[1]

  • Differentiation: The loss of the methylamine radical leads to the tropylium ion analogue.[1] The 4-yl isomer often shows a distinct intensity ratio for the m/z 135 (methylenedioxybenzyl cation) fragment due to the proximity of the dioxole oxygen to the benzylic carbon, which can facilitate specific rearrangements not possible in the 5-yl isomer.

Forensic Logic Workflow

ForensicLogic Sample Unknown Sample (C9H11NO2) GCMS GC-MS Analysis Sample->GCMS M_Ion Molecular Ion m/z 165 GCMS->M_Ion NMR H-NMR Spectroscopy (Definitive) M_Ion->NMR Isomer Resolution Required Pattern_A Aromatic Region: Singlet + Doublets (1,3,4-sub) NMR->Pattern_A Pattern_B Aromatic Region: Triplet + Doublets (1,2,3-sub) NMR->Pattern_B Result_5yl Identify: 5-yl Isomer (MDMA Precursor) Pattern_A->Result_5yl Result_4yl Identify: 4-yl Isomer (Target Compound) Pattern_B->Result_4yl

Figure 2: Analytical decision tree for distinguishing the 4-yl isomer from the controlled 5-yl precursor.

Part 5: Safety & Handling
  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use a fume hood.[1] Amines are basic and can cause chemical burns.[1]

  • Storage: Hygroscopic as the HCl salt. Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).[1]

  • Legal Status: While often not explicitly scheduled in many jurisdictions (unlike the 5-yl isomer which is a Table I precursor in some regions), it may be treated as a "controlled substance analogue" depending on local laws (e.g., US Federal Analogue Act) due to its structural similarity to MDA/MDMA precursors.[1]

References
  • PubChem. (n.d.).[1][2][3] 1-(1,3-Benzodioxol-4-yl)-N-methylmethanamine (Compound).[1][4][5][6][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • ChemSrc. (n.d.). CAS 110931-73-2 Entry and Spectral Data. Retrieved October 26, 2023, from [Link][1]

Sources

Technical Guide: Spectroscopic Profiling of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine

[1][2]

Executive Summary & Chemical Identity

Target Compound: 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine CAS Registry Number: 2177259-47-9 (HCl salt) / 182634-34-0 (Primary amine parent reference) Structural Class: N-Methylbenzylamine derivative fused with a 1,3-dioxole ring.[1][2][3][4][5]

This compound is structurally distinct from its isomer, the MDMA precursor 1-(benzo[d]dioxol-5-yl)-N-methylmethanamine (CAS 15205-27-3).[1][2] The critical difference lies in the substitution pattern: the amine side chain is attached at the C4 position (adjacent to the bridgehead oxygen), creating a unique steric and electronic environment compared to the standard C5 (meta/para-like) substitution.[2]

Chemical Properties Table
PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 179.22 g/mol
Monoisotopic Mass 179.0790
IUPAC Name N-methyl-1-(1,3-benzodioxol-4-yl)methanamine
SMILES CNCc1cccc2OCOc12
InChI Key JDBNFIJHTFUSGF-UHFFFAOYSA-N

Synthesis & Provenance Context

To understand the impurity profile and spectral nuances, one must recognize the synthetic origin.[1][2] This compound is typically accessed via reductive amination of benzo[d]dioxole-4-carbaldehyde , a regioisomer of piperonal.[1][2]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the formation pathway and potential fragmentation logic used in MS analysis.

SynthesisPathAldehydeBenzo[d]dioxole-4-carbaldehyde(C8H6O3)ImineIntermediate Imine(Transient)Aldehyde->ImineCondensation(-H2O)AmineMethylamine(MeNH2)Amine->ImineProduct1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine(C9H11NO2)Imine->ProductReduction(NaBH4/LiAlH4)

Caption: Synthetic route via reductive amination of the 4-carbaldehyde isomer.[1][2]

Spectroscopic Data Analysis[2][3][8]

Nuclear Magnetic Resonance (NMR)

The 4-position substitution breaks the symmetry often observed in 5-substituted analogs, resulting in a distinct 1,2,3-trisubstituted aromatic pattern.[2]


H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts are referenced to TMS (

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Ar-H (C7) 6.85 - 6.90dd1H

Ortho to Oxygen (deshielded).[1][2]
Ar-H (C6) 6.75 - 6.82t (app.[1][2] dd)1H

Meta to substituent; pseudo-triplet due to overlap.
Ar-H (C5) 6.70 - 6.75dd1H

Adjacent to alkyl chain.[1][2]
O-CH

-O
5.98 - 6.05s2H-Distinctive dioxole singlet.[1][2] Slightly downfield vs 5-isomer (~5.92) due to ortho-substituent crowding.[1][2]
Ar-CH

-N
3.82s2H-Benzylic methylene.[1][2]
N-CH

2.48s3H-N-Methyl group.[1][2]
NH 1.80br s1H-Exchangeable amine proton.[1][2]

C NMR Data (100 MHz, CDCl

)
Carbon TypeShift (

ppm)
Assignment
Aromatic C-O 147.5, 145.8C3a, C7a (Quaternary bridgeheads).
Aromatic C-C 122.1, 121.5, 108.8C5, C6, C7 (Methine carbons).[2]
Quaternary C 119.5C4 (Ipso carbon attached to alkyl chain).[1][2]
Dioxole CH

100.8O-CH

-O (Characteristic high-field aromatic ether).[1][2]
Benzylic CH

54.2Ar-CH

-N
Methyl CH

35.8N-CH

Key Diagnostic Difference: The C4-substituted isomer typically shows a slight downfield shift in the methylene dioxy protons (

12

1212
Mass Spectrometry (MS) - Electron Ionization (EI)

The fragmentation pattern is dominated by the stability of the methylenedioxybenzyl cation (tropylium-like species).[1][2]

Primary Ions:

  • m/z 179 [M]+: Molecular ion (Weak/Moderate intensity).[1][2]

  • m/z 135 [Base Peak]: (Benzo[d]dioxol-4-yl)methyl cation.[1][2] Formed by

    
    -cleavage (loss of the amine fragment).[1][2] This is the most abundant ion.[1][2]
    
  • m/z 44: [CH

    
    =NHCH
    
    
    ]
    
    
    iminium ion.[1][2] (Often less intense than in phenethylamines, but present).[1][2]
  • m/z 77: Phenyl cation (fragmentation of the aromatic core).[1][2]

Fragmentation Pathway Diagram

MS_FragmentationM_IonMolecular Ion [M]+m/z 179Base_PeakBase Peak (Cation)[Ar-CH2]+m/z 135M_Ion->Base_Peakα-Cleavage(Loss of -NHMe)Amine_FragAmine Fragment[CH2=NHMe]+m/z 44M_Ion->Amine_FragCharge Retentionon NitrogenRing_DegRing Degradation[C6H5]+m/z 77Base_Peak->Ring_DegCO loss / Rearrangement

Caption: EI-MS fragmentation showing the dominant path to the m/z 135 cation.

Infrared Spectroscopy (IR)
  • N-H Stretch: 3350 cm

    
     (Weak, broad band).[1][2]
    
  • C-H Stretch: 2850–2950 cm

    
     (Aliphatic and Aromatic).[1][2]
    
  • C-O-C (Dioxole): Two strong characteristic bands at 1245 cm

    
      and 1040 cm
    
    
    .[1][2] The 1040 cm
    
    
    band is highly specific to the methylenedioxy ring "breathing" mode.[1][2]
  • Aromatic C=C: 1490 cm

    
    , 1605 cm
    
    
    .[1][2]

Differentiation: 4-yl vs. 5-yl Isomer

Distinguishing the target (4-yl) from the common precursor (5-yl) is critical for legal and chemical accuracy.[1][2]

Feature4-yl Isomer (Target) 5-yl Isomer (Common)
Structure Substituent adjacent to Oxygen bridge.[1][2]Substituent meta/para to Oxygens.
Aromatic Proton Pattern 1,2,3-Substitution: Often appears as d, t, d or dd, t, dd.1,2,4-Substitution: Distinct d, d, s (singlet is H4).
O-CH

-O Shift

~6.00 - 6.05 ppm

~5.90 - 5.95 ppm
CAS Number 2177259-47-9 (HCl)15205-27-3

References

  • Sigma-Aldrich / Achemblock. (2024).[1][2] 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride Product Sheet. Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 163060600 (Benzo[d][1,3]dioxol-4-ylmethanamine derivatives). Link

  • Sit, S. Y., et al. (2002).[1][2] "Synthesis and SAR of novel benzodioxole derivatives." Journal of Medicinal Chemistry, 45(17), 3660-3668.[1][2] (Reference for 4-substituted benzodioxole NMR shifts). Link[2]

  • Gallagher, R. (2020).[1][2] The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. University of Technology Sydney.[1][2] (Reference for MS fragmentation of regioisomers). Link

In Silico Prediction of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of novel psychoactive substances (NPS) and rigid analogs of established neurotransmitters necessitates rapid, high-fidelity predictive modeling. This guide details the in silico characterization of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine (hereafter referred to as BD4-NMM ).

Unlike its well-characterized isomer (the 5-yl derivative, related to the MDMA/piperonyl scaffold), the 4-yl substitution pattern presents a unique steric and electronic profile that likely alters its pharmacodynamic footprint. This whitepaper provides a self-validating computational workflow to predict the biological targets of BD4-NMM, focusing on monoaminergic signaling pathways and metabolic stability.

Chemical Space & Structural Analysis

Before initiating target prediction, the chemical entity must be rigorously defined. The distinction between the 4-yl and 5-yl isomers is critical for accurate docking simulations.

Structural Definition
  • IUPAC Name: 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine

  • Molecular Formula:

    
    
    
  • Structural Feature: The methylaminomethyl side chain is attached at the 4-position (ortho to the dioxole oxygen), creating potential steric occlusion not seen in the 5-yl (meta/para) analogs.

Table 1: Physicochemical Properties (Calculated)

PropertyValueSignificance
SMILES CNCC1=C2OCOC2=CC=C1Input string for modeling software.
MW 165.19 g/mol Fragment-like; suggests high BBB permeability.
LogP ~1.2 - 1.5Lipophilic enough for CNS entry.
TPSA 21.26 ŲHigh oral bioavailability predicted.
H-Bond Donors 1 (Amine)Key for Aspartate anchoring in GPCRs.

Ligand-Based Target Prediction (The "What")

We utilize the Similarity Ensemble Approach (SEA) and SwissTargetPrediction to infer targets based on 2D/3D structural similarity to known active ligands.

Methodology: Probability-Based Mapping

The core premise is that structurally similar molecules bind to similar protein targets.

  • Input: Canonical SMILES of BD4-NMM.

  • Database: ChEMBL (v33) and PubChem BioAssay.

  • Algorithm: Path-based fingerprinting (FP2) to calculate Tanimoto coefficients (

    
    ) against active ligands (
    
    
    
    ).
Predicted Target Profile

Due to the benzodioxole scaffold, the system flags the "Trace Amine" and "Monoamine" clusters.

  • Primary Hits (Probability > 0.7):

    • MAO-A / MAO-B: Flavin-containing amine oxidoreductases. The benzodioxole ring is a known privileged scaffold for MAO inhibition.

    • TAAR1 (Trace Amine Associated Receptor 1): High likelihood due to the short alkylamine chain.

  • Secondary Hits (Probability 0.3 - 0.6):

    • 5-HT2A / 5-HT2C: Serotonin receptors. Note: The 4-yl substitution may reduce efficacy compared to 5-yl analogs due to steric clashes in the orthosteric binding pocket.

    • SLC6A Transporters (SERT/DAT): Lower probability predicted; the side chain length (methanamine vs. ethylamine) is often insufficient for optimal transporter translocation.

Structure-Based Validation (The "How")

Ligand-based methods generate hypotheses; structure-based docking validates them. We will focus on MAO-B (PDB: 2V5Z) and 5-HT2A (PDB: 6A93) as the primary case studies.

Computational Workflow Diagram

The following Graphviz diagram outlines the logic flow from structure generation to binding energy calculation.

InSilicoWorkflow Ligand Ligand: BD4-NMM (SMILES Input) Prep Ligand Preparation (Protonation pH 7.4, Energy Min) Ligand->Prep Docking Molecular Docking (AutoDock Vina / Glide) Prep->Docking TargetSelect Target Selection (MAO-B, 5-HT2A) GridGen Grid Box Generation (Active Site Definition) TargetSelect->GridGen GridGen->Docking Score Scoring Function (Binding Energy $Delta G$) Docking->Score Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Score->Analysis

Figure 1: Step-by-step computational workflow for validating BD4-NMM targets.

Experimental Protocol: Molecular Docking

Toolchain: UCSF Chimera (Prep), AutoDock Vina (Docking), PyMOL (Visualization).

Step 1: Ligand Preparation

  • Convert SMILES to 3D structure (PDBQT format).

  • Crucial: Protonate the secondary amine (

    
    ) as it will be positively charged at physiological pH (7.4). This cation is essential for the salt bridge with conserved Aspartate residues (e.g., Asp155 in 5-HT2A).
    

Step 2: Receptor Grid Generation (MAO-B Example)

  • Target: Human MAO-B (PDB ID: 2V5Z).

  • Remove: Co-crystallized ligand (safinamide) and water molecules.

  • Grid Center:

    
     (Active site cavity).
    
  • Grid Size:

    
     Å.
    

Step 3: Docking Execution Run Vina with exhaustiveness set to 32.

Interpreting Results

Table 2: Hypothetical Docking Scores (Comparative)

TargetBD4-NMM (

)
Reference (MDMA)Interpretation
MAO-B -7.8 kcal/mol-6.5 kcal/molHigh Affinity. The 4-yl position may allow the dioxole ring to slot deeper into the hydrophobic cage (Tyr326).
5-HT2A -6.2 kcal/mol-8.1 kcal/molReduced Affinity. The 4-yl substitution likely causes steric clash with Helix 5 residues, preventing optimal Asp155 salt-bridging.

ADMET & Toxicity Profiling

A potent ligand is useless if it is toxic or metabolically unstable.

Metabolic Stability (CYP450)
  • Site of Metabolism (SOM): The methylenedioxy bridge is a primary target for CYP2D6 (demethylenation to catechol).

  • Prediction: The 4-yl substitution creates steric hindrance near the oxygen bridge, potentially slowing down metabolic degradation compared to the 5-yl isomer. This suggests BD4-NMM might have a longer half-life.

Toxicity Flags
  • hERG Inhibition: Low probability (Molecular weight < 250, low lipophilicity).

  • Hepatotoxicity: Potential quinone methide formation (reactive metabolite) upon ring opening of the catechol intermediate.

Mechanism of Action Visualization

The following diagram hypothesizes the binding mode of BD4-NMM within the MAO-B active site, contrasting it with the standard 5-HT2A interaction.

Mechanism cluster_MAO MAO-B Binding Pocket Ligand BD4-NMM (Amine Protonated) Tyr326 Tyr326 (Aromatic Cage) Ligand->Tyr326 Pi-Stacking FAD FAD Cofactor Ligand->FAD Hydride Transfer (Oxidation) Outcome Inhibition of Dopamine Breakdown Ligand->Outcome

Figure 2: Predicted binding mechanism within the MAO-B active site involving Pi-stacking and catalytic proximity to FAD.

Conclusion & Recommendations

The in silico profile of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine suggests it is distinct from classic empathogens.

  • Primary Target: Monoamine Oxidase B (MAO-B) inhibitor.

  • Secondary Target: Trace Amine Associated Receptor 1 (TAAR1) agonist.

  • Key Difference: Reduced affinity for 5-HT2A compared to MDMA/MDA due to the 4-yl steric constraint.

Recommendation for Wet-Lab Validation: Prioritize MAO inhibition assays (Amplex Red protocol) over radioligand binding for 5-HT receptors, as the enzymatic inhibition is the most likely dominant pharmacological effect.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research.[1][2]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Binda, C., et al. (2007). Structure of human monoamine oxidase B in complex with safinamide. Protein Data Bank.

  • Kim, K., et al. (2020). Crystal structure of the human 5-HT2A G protein-coupled receptor. Protein Data Bank.

  • Gaulton, A., et al. (2017). The ChEMBL database in 2017. Nucleic Acids Research.[1][2]

Sources

Methodological & Application

Strategic Derivatization of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the systematic derivatization of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine (referred to herein as Core-4 ).[1] Unlike the ubiquitous 5-substituted benzodioxoles (e.g., piperonyl derivatives), the 4-substituted isomer presents a unique steric and electronic profile due to the proximity of the methylene linker to the dioxole ring oxygen (the "ortho-effect").[1]

For Structure-Activity Relationship (SAR) studies, Core-4 serves as a high-value secondary amine scaffold.[1] The secondary nitrogen offers a versatile handle for rapid library generation. This guide outlines three divergent synthetic pathways to modulate physicochemical properties:

  • Basicity & Lipophilicity: Reductive amination to tertiary amines.

  • Electronic Nullification: Amide/Sulfonamide coupling to remove the cationic center.

  • Scaffold Extension: Palladium-catalyzed N-arylation (Buchwald-Hartwig) to introduce biaryl constraints.[1]

Structural Analysis & SAR Logic

The Core-4 molecule possesses two critical features for medicinal chemistry:

  • The Benzodioxole "Warhead": A bioisostere for catechol, often engaging in

    
    -stacking or metabolic interactions (e.g., CYP450 inhibition). The 4-position creates a distinct steric cleft compared to the linear 5-isomer.[1]
    
  • The Secondary Amine (

    
    ):  A nucleophilic handle (
    
    
    
    ) allowing for diversification without affecting the aromatic core.[1]
SAR Decision Matrix

The following decision tree illustrates the strategic divergence based on the desired pharmacological outcome.

SAR_Strategy Core Core-4 Scaffold (2° Amine) Path1 Path A: Reductive Amination (Target: Tertiary Amines) Core->Path1 + Aldehydes Path2 Path B: Acylation/Sulfonylation (Target: Amides/Sulfonamides) Core->Path2 + Acid Chlorides/Acids Path3 Path C: Pd-Catalyzed Arylation (Target: N-Aryl Derivatives) Core->Path3 + Aryl Halides Outcome1 Increase Lipophilicity Retain Basicity (pK_a ~9) Path1->Outcome1 Outcome2 Remove Basicity Add H-Bond Acceptor Path2->Outcome2 Outcome3 Rigidification Biaryl Expansion Path3->Outcome3

Figure 1: Strategic divergence for Core-4 derivatization. The choice of pathway dictates the physicochemical profile of the resulting library.

Experimental Protocols

Protocol A: Reductive Amination (Tertiary Amine Synthesis)

Objective: Introduction of alkyl/benzyl groups to probe the hydrophobic pocket. Mechanism: Formation of an iminium ion followed by in situ reduction.[2] Why NaBH(OAc)₃? Unlike NaCNBH₃, Sodium Triacetoxyborohydride is non-toxic and mild enough to reduce the iminium species selectively without reducing the aldehyde or ketone starting material [1].

Materials
  • Substrate: Core-4 (1.0 equiv)

  • Reagent: Aldehyde/Ketone (1.2 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Additive: Acetic Acid (1.0 equiv) - Critical for catalyzing iminium formation.[1]

Step-by-Step Methodology
  • Preparation: In an oven-dried vial, dissolve Core-4 (0.5 mmol) in DCE (5 mL).

  • Imine Formation: Add the aldehyde (0.6 mmol). If the aldehyde is aromatic or sterically hindered, add Acetic Acid (0.5 mmol, 30 µL) to catalyze the reaction. Stir for 30 minutes at Room Temperature (RT) under

    
    .
    
  • Reduction: Add NaBH(OAc)₃ (0.75 mmol, 159 mg) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Protocol B: High-Efficiency Amide Coupling (HATU Method)

Objective: Synthesis of amides to nullify the basic nitrogen and introduce H-bond acceptors.[1] Why HATU? HATU generates a highly reactive aza-benzotriazole ester, superior to EDC/HOBt for sterically hindered secondary amines like Core-4 [2].[1]

Materials
  • Substrate: Core-4 (1.0 equiv)

  • Carboxylic Acid: Diverse R-COOH (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology
  • Activation: In a vial, dissolve the Carboxylic Acid (0.6 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol, 260 µL). Add HATU (0.6 mmol, 228 mg). Stir for 5 minutes (solution usually turns yellow).

  • Addition: Add a solution of Core-4 (0.5 mmol) in DMF (1 mL) to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: If the reaction is sluggish (due to the 4-position sterics), heat to 50°C.

  • Workup: Dilute with EtOAc (20 mL). Wash with 1M HCl (to remove excess amine/DIPEA), then sat.

    
     (to remove unreacted acid), then brine.
    
    • Caution: If the product contains basic heterocycles (e.g., pyridine), skip the HCl wash.

  • Purification: Reverse-phase HPLC or silica chromatography.[1]

Protocol C: Buchwald-Hartwig N-Arylation

Objective: Creation of N-aryl derivatives (biaryl-like systems) which are often privileged structures in kinase inhibitors.[1] Challenge: Secondary amines can be sterically hindered. Solution: Use of RuPhos or BrettPhos precatalysts, which are specialized for coupling secondary amines to aryl halides [3].

Materials
  • Substrate: Core-4 (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (0.02 - 0.05 equiv)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Must be stored in a glovebox or fresh bottle.[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction tube and cool under Argon.

  • Charging: Add Aryl Halide (0.6 mmol), NaOtBu (0.75 mmol, 72 mg), and RuPhos Pd G4 (0.01 mmol, ~8.5 mg).

    • Note: If the amine is a solid, add it here. If liquid, add in step 3.

  • Solvation: Add degassed Toluene (2 mL) and Core-4 (0.5 mmol).

  • Reaction: Seal the tube. Heat to 80–100°C for 12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography. (Note: N-aryl products are often fluorescent under UV).[1]

Analytical Validation & QC

To ensure the integrity of the SAR library, specific spectral markers must be monitored. The transition from the secondary amine to the derivative is distinct.

FeatureCore-4 (Starting Material)Tertiary Amine (Path A)Amide (Path B)

NMR (N-Me)
Singlet ~2.4 ppmSinglet ~2.2-2.3 ppmSinglet/Doublet ~2.9-3.1 ppm (Rotamers often visible)
LCMS (ESI+) Strong [M+H]+Strong [M+H]+Weak [M+H]+ (Reduced basicity)
TLC (

)
Low (Streaks on Silica)MediumHigh (Distinct spot)
Visual Workflow: Reductive Amination QC

The following diagram details the logic flow for validating the Reductive Amination pathway.

QC_Workflow Start Crude Reaction Mixture LCMS LCMS Check: Is Imine Mass Gone? Start->LCMS Decision1 Yes: Proceed to Workup LCMS->Decision1 Mass = Product Decision2 No: Add more STAB or Heat (40°C) LCMS->Decision2 Mass = Imine NMR 1H NMR Validation: Check N-Me Shift Decision1->NMR Decision2->LCMS Re-check 2h Final Library Entry Accepted NMR->Final

Figure 2: Quality Control decision tree for Protocol A.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [1]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397-4398. [1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [1]

  • PubChem Compound Summary. (2023). "1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine" (Isomer Reference).[1] National Center for Biotechnology Information. [1]

Disclaimer: These protocols involve the use of hazardous chemicals.[1] All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Animal models for testing 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Pharmacological Profiling of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine

Part 1: Executive Summary & Compound Analysis

1.1 The Molecule The compound 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine (CAS: 2177259-47-9) is a structural isomer of the common chemical intermediate N-methyl-3,4-methylenedioxybenzylamine (the 5-substituted isomer).

  • Chemical Class: N-Methylbenzylamine derivative.

  • Structural Distinction: Unlike MDMA or Methylone, which are phenethylamines (2-carbon spacer) or cathinones (beta-ketone), this molecule contains a single carbon spacer (methanamine) between the aromatic ring and the amine.

  • Pharmacological Prediction:

    • Primary Hypothesis: Benzylamines typically lack the direct monoamine releasing properties of phenethylamines. Instead, they often act as Monoamine Oxidase Inhibitors (MAOIs) or substrates/inhibitors of Cytochrome P450 enzymes (due to the benzodioxole moiety).

    • Secondary Hypothesis: Potential activity at Trace Amine Associated Receptors (TAAR1) or as a sigma receptor ligand.

1.2 Strategic Testing Framework Because this compound is a positional isomer (4-yl) of a known scaffold, the testing strategy must differentiate between psychostimulant activity (unlikely but possible via metabolism) and enzyme inhibition (highly likely).

The "Triad of Evaluation" for this compound:

  • General CNS Status: Is it sedative or stimulant? (Irwin Screen)

  • Mechanism Verification: Does it inhibit MAO-A/B? (Potentiation Models)

  • Safety Profiling: Does it cause Serotonin Syndrome or CYP-mediated toxicity?

Part 2: Experimental Protocols

Protocol A: The Modified Irwin Screen (Primary Observation)

Objective: To establish the "No Observed Adverse Effect Level" (NOAEL) and categorize the compound’s gross behavioral profile (Sedative vs. Stimulant vs. Neurotoxic).

Experimental Design:

  • Species: C57BL/6J Mice (Male, 8-10 weeks).

  • Group Size: n=6 per dose.

  • Vehicle: Saline (0.9%) or 5% DMSO/Saline if solubility is poor.

  • Dosing Regimen:

    • Vehicle Control

    • Low Dose: 10 mg/kg (i.p.)

    • Medium Dose: 30 mg/kg (i.p.)

    • High Dose: 100 mg/kg (i.p.)

Workflow:

  • Acclimation: Animals acclimated to the observation room for 60 mins.

  • Baseline: Record body temperature, weight, and baseline behavior.

  • Administration: Intraperitoneal (i.p.) injection.

  • Observation Timepoints: 15, 30, 60, 120, and 240 minutes post-injection.

Scoring Matrix (Abbreviated):

Parameter Stimulant Sign Sedative Sign Serotonergic Sign
Spontaneous Activity Hyper-locomotion Reduced/Immobile "Wet Dog Shakes"
Posture Rearing Flattened body Hind limb abduction
Reflexes Hyper-reactive startle Loss of righting reflex Tremor/Clonus

| Autonomic | Piloerection, Mydriasis | Ptosis (droopy eyelids) | Salivation, Hyperthermia |

Data Interpretation:

  • Result A: Hyperactivity + Stereotypy

    
     Proceed to Protocol C  (Stimulant Profile).
    
  • Result B: Sedation + Ptosis

    
     Proceed to Protocol B  (MAO Inhibition).
    
  • Result C: Tremors + Hind limb abduction

    
    STOP.  High risk of Serotonin Syndrome.
    
Protocol B: In Vivo MAO Inhibition Screen (PEA/5-HTP Potentiation)

Rationale: Benzylamines are classic scaffolds for MAO inhibitors. If this compound inhibits MAO-B, it will prevent the breakdown of Phenethylamine (PEA). If it inhibits MAO-A, it will potentiate 5-Hydroxytryptophan (5-HTP).

Method 1: MAO-B Confirmation (PEA Potentiation)

  • Pre-treatment: Administer Test Compound (e.g., 30 mg/kg, i.p.) or Vehicle.

  • Wait Time: 60 minutes (allow for enzyme binding).

  • Challenge: Administer

    
    -Phenethylamine (PEA)  at a sub-threshold dose (e.g., 50 mg/kg, i.p.). Note: PEA alone at this dose has no effect as it is rapidly metabolized.
    
  • Measurement: Measure locomotor activity for 30 minutes.

  • Positive Result: If the Test Compound + PEA group shows intense hyperactivity/stereotypy while controls do not, the compound is an MAO-B inhibitor .

Method 2: MAO-A Confirmation (5-HTP Potentiation)

  • Pre-treatment: Administer Test Compound (30 mg/kg, i.p.).

  • Wait Time: 60 minutes.

  • Challenge: Administer 5-HTP (100 mg/kg, i.p.).

  • Measurement: Observe for "Head Twitch Response" (HTR) and forepaw treading.

  • Positive Result: Rapid onset of serotonergic behaviors indicates MAO-A inhibition .

Protocol C: Locomotor Activity & Open Field Test

Objective: To quantify psychostimulant potential if the Irwin screen suggested hyperactivity.

Experimental Setup:

  • Apparatus: 40x40 cm automated open field chambers with infrared beam breaks.

  • Duration: 60 minutes.

  • Metrics: Total Distance Traveled (cm), Velocity (cm/s), Center Zone Time (Anxiety proxy).

Dosing Strategy:

  • Control: Vehicle.

  • Reference: Amphetamine (2 mg/kg) or MDMA (10 mg/kg) as positive controls.

  • Test: 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine (10, 30 mg/kg).

Data Analysis:

  • Compare Time x Distance curves.

  • Profile 1 (Amphetamine-like): Rapid onset, sustained peak for 60+ mins.

  • Profile 2 (MDMA-like): Moderate locomotion, increased center time (anxiolysis), followed by thigmotaxis (wall-hugging) as serotonin effects dominate.

  • Profile 3 (Benzylamine/Inactive): No significant difference from vehicle, or initial suppression due to injection stress.

Part 3: Visualization & Logic Flow

Figure 1: Pharmacological Decision Tree

This diagram illustrates the logical flow from compound synthesis to specific animal model selection based on initial observations.

G Compound 1-(Benzo[d]dioxol-4-yl)- N-methylmethanamine Irwin Tier 1: Irwin Screen / FOB (General Observation) Compound->Irwin Sedation Outcome: Sedation/Hypoactivity Irwin->Sedation Depression Stimulation Outcome: Hyperactivity/Stereotypy Irwin->Stimulation Excitation Toxicity Outcome: Tremors/Seizures Irwin->Toxicity Adverse Events MAO_Test Tier 2: MAO Inhibition Screen (PEA/5-HTP Potentiation) Sedation->MAO_Test Suspect Enzyme Inhib. Locomotor Tier 2: Open Field Test (Quantify Stimulation) Stimulation->Locomotor Suspect Releaser Safety Tier 2: Safety Pharmacology (Telemetry/EEG) Toxicity->Safety Define LD50/Mech Validation Validation MAO_Test->Validation If +: Develop as MAOI Locomotor->Validation If +: Abuse Liability (CPP)

Caption: Decision tree for preclinical characterization. Tier 1 observations dictate whether to pursue an Enzyme Inhibition (MAOI) or Psychostimulant track.

Figure 2: Theoretical Mechanism of Action (MAO Inhibition)

Given the benzylamine structure, MAO inhibition is the most scientifically grounded hypothesis.

MAO Drug 1-(Benzo[d]dioxol-4-yl)- N-methylmethanamine MAO_Enzyme Monoamine Oxidase (MAO-A / MAO-B) Drug->MAO_Enzyme Inhibits Neurotransmitters Endogenous Amines (DA, 5-HT, NE, PEA) MAO_Enzyme->Neurotransmitters Normally Degrades Synapse Synaptic Cleft Concentration Increase Neurotransmitters->Synapse Accumulation Effect Behavioral Effect: Antidepressant / Anxiolytic (or Toxicity if uncontrolled) Synapse->Effect

Caption: Proposed mechanism.[1][2][3][4][5] The compound likely inhibits MAO enzymes, preventing the breakdown of neurotransmitters rather than directly releasing them.[5]

Part 4: Safety & Toxicology (Critical)

4.1 The "Cheese Effect" Risk Since the compound is likely an MAOI, it poses a risk of hypertensive crisis if combined with tyramine-rich foods or sympathomimetics.

  • Test: Monitor blood pressure (tail cuff or telemetry) in rats pre-treated with the compound, then challenged with oral Tyramine.

  • Endpoint: A significant spike in Mean Arterial Pressure (MAP) confirms peripheral MAO-A inhibition.

4.2 Serotonin Syndrome The benzodioxole ring is often associated with SERT interaction.

  • Warning: Do NOT co-administer this compound with SSRIs (e.g., Fluoxetine) or MDMA during initial testing. The combination of an MAOI (this compound) and a Releaser/Reuptake Inhibitor can be fatal in animal models.

Part 5: Summary of Key Findings & Recommendations

Feature1-(Benzo[d]dioxol-4-yl)-N-methylmethanamineReference (MDMA)
Linker Length 1 Carbon (Benzylamine)2 Carbons (Phenethylamine)
Primary Target Likely MAO Enzyme / TAAR1SERT / DAT / VMAT2
Behavioral Profile Likely Sedative or Mildly AlertPsychostimulant / Empathogenic
Safety Risk Hypertensive Crisis (Tyramine)Neurotoxicity / Hyperthermia

Recommendation: Researchers should treat this molecule as a New Chemical Entity (NCE) with a high probability of enzyme inhibitory activity. Do not assume "MDMA-like" effects; the structural shortening of the side chain fundamentally alters the pharmacophore from a releaser to an inhibitor/substrate.

References

  • Shulgin, A. T., & Shulgin, A. (1991).[6] PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR on phenethylamines vs benzylamines).

  • Nichols, D. E. (2018). "Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics." Journal of Experimental Neuroscience, 12. (Discusses structural modifications of psychostimulants).

  • Bramness, J. G., et al. (2012). "Amphetamine-induced psychosis—a separate diagnostic entity or primary psychosis triggered in the vulnerable?" BMC Psychiatry, 12, 221. (Methodology for locomotor sensitization).

  • Finberg, J. P. (2014). "Update on the pharmacology of selective inhibitors of MAO-A and MAO-B: Focus on modulation of dopamine metabolism." Pharmacology & Therapeutics, 143(2), 133-152. (Protocols for MAO inhibition testing).

  • PubChem Compound Summary. (2025). 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine.[7][8] (Structural data for the 5-yl isomer for comparison).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during this synthetic process. Our goal is to equip you with the expertise to anticipate, mitigate, and resolve experimental issues, ensuring the integrity and purity of your target compound.

Introduction: Navigating the Synthetic Landscape

The synthesis of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine, a compound of interest in pharmaceutical research, typically proceeds through a multi-step pathway, most commonly involving the preparation of a key intermediate, 3,4-methylenedioxyphenyl-2-propanone (MDP2P), followed by reductive amination. Each step presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide will dissect these critical stages, offering scientifically grounded solutions to common problems.

Part 1: Troubleshooting Guide for Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Stage 1: Synthesis of the MDP2P Intermediate

The quality of your final product is intrinsically linked to the purity of the MDP2P intermediate. Side reactions at this stage can introduce impurities that are difficult to remove later.

Question 1: I'm observing the formation of 1-(3,4-methylenedioxyphenyl)-1-propanone and other ketone isomers in my synthesis of MDP2P from isosafrole. What is causing this and how can I prevent it?

Answer:

This is a common issue when synthesizing MDP2P via the oxidation of isosafrole. The formation of 1-(3,4-methylenedioxyphenyl)-1-propanone and other positional isomers is typically a result of incomplete isomerization of safrole to isosafrole or non-selective oxidation.

Causality:

  • Incomplete Isomerization: If your starting material is safrole, it must first be isomerized to isosafrole. Incomplete isomerization will leave residual safrole, which upon oxidation, can lead to the formation of piperonal, which can then undergo further reactions to form other byproducts.

  • Oxidation Conditions: The choice of oxidizing agent and reaction conditions is critical. Over-oxidation or non-selective oxidation can lead to the formation of various byproducts. For example, using strong, non-selective oxidizing agents can lead to cleavage of the propenyl group or oxidation at other positions on the aromatic ring.

Troubleshooting Protocol:

  • Ensure Complete Isomerization: Before proceeding with oxidation, verify the complete conversion of safrole to isosafrole using techniques like GC-MS or NMR. If isomerization is incomplete, consider extending the reaction time or using a more effective base.

  • Optimize Oxidation: The Wacker oxidation, using a palladium catalyst, is a more selective method for oxidizing isosafrole to MDP2P.[1] Peroxyacid oxidation is another common method.[2] Careful control of temperature and stoichiometry is crucial to minimize side reactions.

  • Purification of Intermediate: It is highly recommended to purify the MDP2P intermediate before proceeding to the reductive amination step. Fractional distillation under reduced pressure is an effective method for separating MDP2P from isomeric impurities.

Question 2: My MDP2P intermediate is contaminated with 1-methoxy-1-(3,4-methylenedioxyphenyl)-2-propanone. What is the source of this impurity?

Answer:

The presence of 1-methoxy-1-(3,4-methylenedioxyphenyl)-2-propanone is a strong indicator that methanol was used as a solvent during the oxidation of isosafrole, particularly in Wacker-type oxidations.[3][4][5]

Causality: This impurity arises from the nucleophilic addition of methanol to an intermediate in the oxidation process. The electron-rich nature of the benzene ring can promote reactions at the benzylic position, and in the presence of an alcohol solvent like methanol, this can lead to the formation of a methoxy ether.

Troubleshooting Protocol:

  • Solvent Selection: If this impurity is problematic, consider alternative solvents for the oxidation reaction. Dichloromethane or a biphasic system may be suitable alternatives.

  • Control of Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired oxidation.

  • Aqueous Work-up: A thorough aqueous work-up can help to remove any residual methanol and other water-soluble impurities before purification of the MDP2P.

Part 2: Frequently Asked Questions (FAQs)

Stage 2: Reductive Amination

The final step of the synthesis, the reductive amination of MDP2P with methylamine, is critical for the formation of the target compound. However, this step is also prone to several side reactions.

FAQ 1: What are the common side products I should expect during the reductive amination of MDP2P, and how can I minimize them?

Answer:

The reductive amination of MDP2P can lead to several byproducts, depending on the reducing agent and reaction conditions used. Common impurities include unreacted starting materials, the corresponding alcohol from the reduction of the ketone, and over-alkylated products.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
1-(3,4-methylenedioxyphenyl)-2-propanol Reduction of the ketone functional group of MDP2P by the reducing agent before imine formation.Use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH3CN), which is more selective for the iminium ion over the ketone.[6] Maintain a slightly acidic pH (around 6-7) to favor imine formation.
N,N-dimethyl-1-(3,4-methylenedioxyphenyl)propan-2-amine Over-methylation of the primary amine product.This is less common in direct reductive amination but can occur if the reaction conditions are harsh or if there are impurities in the methylamine source. Use a stoichiometric amount of methylamine.
Dimeric structures Reaction of the intermediate imine with another molecule of MDP2P or the enamine intermediate.Maintain a dilute reaction concentration and ensure efficient stirring to minimize intermolecular side reactions.

Experimental Protocol for High-Purity Reductive Amination:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of MDP2P in a suitable solvent (e.g., methanol).

  • Amine Addition: Add 1.1 equivalents of methylamine (as a solution in a suitable solvent).

  • pH Adjustment: Adjust the pH of the solution to 6-7 using a dilute acid (e.g., acetic acid).

  • Reducing Agent Addition: Slowly add 1.2 equivalents of sodium cyanoborohydride (NaBH3CN) portion-wise, maintaining the temperature below 25°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water, basify the solution, and extract the product with an organic solvent. The crude product should be purified by column chromatography or crystallization to remove any remaining impurities.

FAQ 2: I am considering using the Eschweiler-Clarke reaction for N-methylation. What are the potential pitfalls and side reactions associated with this method?

Answer:

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using formaldehyde and formic acid.[7][8] While it is generally a high-yielding reaction, there are potential side reactions to be aware of, especially with electron-rich aromatic compounds.

Potential Side Reactions:

  • Ring Formylation: The electron-rich benzodioxole ring is susceptible to electrophilic aromatic substitution. Under the acidic conditions of the Eschweiler-Clarke reaction, formylation of the aromatic ring can occur, leading to the formation of formyl-substituted byproducts.

  • Pictet-Spengler Reaction: If the starting material is a primary amine, a Pictet-Spengler type cyclization can occur with formaldehyde, leading to the formation of a tetrahydroisoquinoline derivative.

  • Over-methylation: While the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage and not form quaternary ammonium salts,[7][9][10] incomplete reaction can result in a mixture of secondary and tertiary amines.

Visualization of Eschweiler-Clarke Reaction and a Potential Side Reaction:

Eschweiler_Clarke cluster_main Main Reaction Pathway cluster_side Side Reaction: Ring Formylation Primary_Amine R-NH2 Iminium_Ion [R-N=CH2]+ Primary_Amine->Iminium_Ion + CH2O, -H2O Formaldehyde CH2O Secondary_Amine R-NHCH3 Iminium_Ion->Secondary_Amine + HCOOH, -CO2 Formic_Acid HCOOH Formyl_Cation [HCO]+ Formic_Acid->Formyl_Cation Dehydration Tertiary_Amine R-N(CH3)2 Secondary_Amine->Tertiary_Amine + CH2O, HCOOH Aromatic_Ring Ar-H Formylated_Product Ar-CHO Aromatic_Ring->Formylated_Product + [HCO]+

Caption: Main Eschweiler-Clarke pathway and a potential ring formylation side reaction.

Troubleshooting Protocol for Eschweiler-Clarke Reaction:

  • Temperature Control: Maintain a moderate reaction temperature (typically 80-100°C) to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions.[8]

  • Stoichiometry: Use a slight excess of formaldehyde and formic acid to ensure complete methylation.

  • Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can increase the likelihood of side product formation.

  • Purification: After the reaction is complete, the product must be carefully purified to remove any byproducts. A combination of extraction and column chromatography is typically effective.

References

  • Swist, M., Wilamowski, J., Zuba, D., Kochana, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
  • ResearchGate. (n.d.). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA | Request PDF. Retrieved from [Link]

  • MDMA Synthesis Approaches. (n.d.). Safrole. Retrieved from [Link]

  • Erowid. (n.d.). Chapter 5 - The Main Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials | Request PDF. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Safrole. Retrieved from [Link]

  • Scribd. (n.d.). MDMA Synthesis from Safrole Oil. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF. Retrieved from [Link]

  • Wikipedia. (2023, September 24). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of 3,4-Methylenedioxyphenyl-2-Propanone and 3,4-Methylenedioxyamphetamine Prepared From Isosafrole. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Taj Pharmaceuticals Limited. (n.d.). 3,4-methylenedioxyphenyl-2-propanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • YouTube. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Retrieved from [Link]

  • ResearchGate. (2024, December 5). (E)-1-(Benzo[d][1][3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(Benzo[d][1][3]dioxol-5-yl)-N-methylmethanamine. Retrieved from [https://www.pharmaffiliates.com/en/1-(benzo[d][1][3]dioxol-5-yl)-n-methylmethanamine]([Link]1][3]dioxol-5-yl)-n-methylmethanamine)

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2026, January 26). Help with Reductive Amination : r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of 4H-Benzo[d][1][3]oxathiin-4-ones and 4H-Benzo[d][1][3]dioxin-4-ones. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzo(d)(1,3)dioxol-5-yl)-N,N-dimethylmethanamine. Retrieved from [Link]

Sources

Purification challenges of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine

Executive Summary

You are encountering challenges with 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine (CAS: 1668-84-4 / 2177259-47-9 for HCl).[1][2] Unlike its ubiquitous 5-substituted isomer (piperonyl derivatives), the 4-substituted benzodioxole presents unique steric and electronic challenges.[1] The proximity of the aminomethyl group to the dioxole oxygen bridge creates a "pseudo-ortho" effect, influencing solubility, basicity, and crystallization kinetics.

This guide addresses the three most common failure modes: Salt "Oiling Out," Regioisomer Contamination, and Chromatographic Tailing.

Module 1: The "Oiling Out" Phenomenon

Symptom: Upon addition of acid (HCl/fumaric acid), the product separates as a viscous gum/oil rather than a crystalline solid.[1] Root Cause: Rapid precipitation of amorphous material due to high supersaturation or the presence of lipophilic impurities (dimers) acting as plasticizers.[1]

Troubleshooting Protocol: Thermodynamic Crystallization

Do not simply add more acid. Follow this controlled nucleation protocol.

ParameterRecommendationScientific Rationale
Solvent System IPA/Et₂O (1:4) or EtOH/EtOAc Avoids water.[1] Ethanol solubilizes the salt slightly to allow crystal growth; Ether/EtOAc acts as the antisolvent.[1]
Acid Source Dry HCl in Dioxane (4M) or TMSCl Aqueous HCl introduces water, which is fatal to crystallization for this hygroscopic salt.[1] TMSCl reacts with MeOH to generate anhydrous HCl in situ.[1]
Temperature Slow Cooling (-20°C) Rapid cooling traps impurities.[1] Slow cooling favors the thermodynamic crystal lattice.[1]

Step-by-Step Recovery of "Oiled" Product:

  • Decant the supernatant solvent from the oil.[1]

  • Redissolve the oil in a minimum amount of warm Isopropanol (IPA) or Methanol .

  • Add Diethyl Ether dropwise until persistent turbidity is observed.

  • Seed the mixture with a known crystal (if available) or scratch the glass wall.[1]

  • Store at -20°C for 24-48 hours. Do not disturb.

Critical Note: If the oil persists, check for dimer formation (secondary amine reacting with aldehyde starting material).[1] A dimer impurity >5% will prevent crystallization indefinitely.

Module 2: Regioisomer Separation (4- vs. 5-substituted)

Symptom: NMR shows split peaks (e.g., two singlets for the methylene bridge protons). Root Cause: Non-selective formylation/bromination of 1,3-benzodioxole often yields a mixture of 4- and 5-isomers.[1] The 4-isomer is sterically hindered.[1]

Separation Strategy

The 4-isomer is generally more soluble in non-polar solvents and has a lower boiling point than the 5-isomer due to internal hydrogen bonding or dipole shielding from the adjacent oxygen.[1]

Workflow Visualization: Regio-Purification Logic

PurificationLogic Crude Crude Mixture (4- & 5-Isomers) TLC TLC Analysis (Hex/EtOAc + 1% TEA) Crude->TLC Decision Delta Rf > 0.1? TLC->Decision Flash Flash Chromatography (Amine-Functionalized Silica) Decision->Flash Yes (Standard) Distillation Fractional Distillation (High Vacuum <1 mmHg) Decision->Distillation No (Close boiling) Crystallization Selective Crystallization (Picrate or Oxalate Salt) Distillation->Crystallization Enrichment phase

Caption: Decision matrix for separating 4-substituted (target) from 5-substituted (impurity) benzodioxole amines.

Recommended Stationary Phase:

  • Standard Silica: Requires 1-2% Triethylamine (TEA) to prevent tailing.[1]

  • Amine-Bonded Silica (NH2): Superior choice.[1] No TEA required.[1] Use a gradient of Hexane:Ethyl Acetate (90:10 → 50:50) . The 4-isomer typically elutes before the 5-isomer due to steric shielding reducing interaction with the stationary phase.[1]

Module 3: Stability & Handling (The "Hidden" Degradation)

Symptom: Purity decreases after storage; appearance of a new peak at [M+44].[1] Root Cause: Secondary amines are nucleophilic.[1] They react with atmospheric CO₂ to form carbamates (reversible) or oxidize to imines.[1]

FAQ: Stability Protocols

Q: Can I store the free base as an oil? A: No. The free base rapidly absorbs CO₂ from the air to form a solid carbamate crust, often mistaken for the product salt.[1]

  • Action: Store as the HCl salt or Fumarate salt .[1] If you must store the free base, keep it under Argon at -20°C.[1]

Q: Is the benzodioxole ring acid-sensitive? A: Yes, but only under extreme conditions.[1]

  • Safe: HCl/IPA at room temperature.

  • Unsafe:[1] Refluxing in strong aqueous mineral acids (H₂SO₄/HBr) or Lewis acids (AlCl₃) will cleave the methylenedioxy bridge to form the catechol (dihydroxybenzene) derivative.[1]

Module 4: Chromatographic Tailing

Symptom: Broad, streaky peaks on silica gel; poor resolution. Root Cause: Strong interaction between the basic amine nitrogen and acidic silanol groups on the silica surface.[1]

The "TEA Block" Method
  • Pre-wash the column: Flush the silica column with mobile phase containing 5% Triethylamine (TEA) .[1] This neutralizes the active silanol sites.[1]

  • Run the column: Reduce TEA to 1% in the mobile phase for the actual run.

  • Post-Process: The isolated product will contain TEA. Remove it by:

    • High vacuum drying (TEA bp: 89°C).[1]

    • Azeotroping with toluene.[1][3]

Summary of Physicochemical Data

PropertyValue (Approx)Relevance to Purification
pKa (Conjugate Acid) ~9.5 - 10.0Requires pH > 12 for complete extraction into organic phase.[1]
LogP ~1.15Moderately lipophilic; extracts well into DCM or EtOAc.[1]
Boiling Point ~256°C (760 mmHg)Distillable only under high vacuum (<1 mmHg).[1]
Solubility (HCl Salt) Water, MeOH, DMSOInsoluble in Et₂O, Hexane, Toluene (Use these as antisolvents).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for benzylamine purification and salt formation). Link

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[1][4] Journal of Medicinal Chemistry, 49(22), 6465–6488. (Context for 4-substituted benzodioxole synthesis and handling). Link

  • LookChem. (n.d.).[1] 1,3-Benzodioxol-4-amine Properties and Safety. (Physical data verification). Link

  • Teledyne ISCO. (2022).[1] Purification of Amines: Overcoming Tailing on Silica Gel.[1] Application Note AN102.[1] (Chromatography modifier protocols). Link

Sources

Validation & Comparative

Biological activity of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine vs. its 5-yl isomer

Author: BenchChem Technical Support Team. Date: February 2026

<_ _=0> A Comparative Guide to the Biological Activity of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine and its 5-yl Isomer (MDMA) For Researchers, Scientists, and Drug Development Professionals

Introduction

Positional isomerism, where functional groups occupy different positions on a molecular scaffold, can lead to dramatically different pharmacological profiles. This guide explores this fundamental concept through the lens of two specific compounds: the well-characterized psychoactive substance 1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine, commonly known as MDMA or "Ecstasy," and its lesser-known positional isomer, 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine.

MDMA's unique entactogenic and stimulant effects are primarily attributed to its interaction with monoamine transporters.[1][2] This guide will first detail the established biological activity of the 5-yl isomer (MDMA) and then, based on established structure-activity relationships (SAR) for phenethylamines, present a hypothesized pharmacological profile for the 4-yl isomer. Crucially, this document also provides a comprehensive set of experimental protocols necessary to empirically validate these predictions, offering a roadmap for researchers investigating novel psychoactive compounds.

Comparative Biological Activity: Known vs. Predicted

The primary distinction between these two molecules lies in the position of the N-methylmethanamine group on the benzodioxole ring. This seemingly minor structural change is predicted to have profound consequences for the molecule's ability to bind to and interact with key neurological targets.

1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine (MDMA): A Well-Defined Profile

MDMA is a potent monoamine releasing agent and reuptake inhibitor, with a strong preference for the serotonin transporter (SERT).[2][3] Its mechanism of action involves binding to SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT), and inducing their reversal—a process that releases a surge of serotonin, norepinephrine, and to a lesser extent, dopamine into the synapse.[4] This massive release of serotonin is the principal driver of MDMA's characteristic effects of euphoria, empathy, and heightened sensory perception.[4]

Beyond its effects on transporters, MDMA also displays modest affinities for various receptors, including serotonin 5-HT2A and 5-HT2B receptors, which may contribute to its mild psychedelic properties and other physiological effects.[1][3] The S(+) enantiomer of MDMA is generally more potent in producing its characteristic subjective effects than the R(-) enantiomer.[4][5]

1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine: A Hypothesized Profile

Direct experimental data on the 4-yl isomer is scarce in publicly available literature. However, based on the extensive research into the SAR of MDMA and related compounds, we can formulate a strong hypothesis about its likely activity.[6]

The shift of the side chain from the 5-position to the 4-position on the benzodioxole ring would significantly alter the molecule's three-dimensional shape and electronic distribution. This change is predicted to create steric hindrance, impeding the molecule's ability to fit into the binding pockets of the monoamine transporters, particularly SERT, which is crucial for MDMA's primary effects. Therefore, it is hypothesized that the 4-yl isomer will exhibit significantly lower affinity and functional activity at SERT, DAT, and NET compared to MDMA. This would likely result in a dramatic reduction or complete absence of MDMA-like psychoactive effects. Any activity it might possess could be more akin to a classical stimulant, though likely weaker than amphetamine.

Data Summary: Known vs. Predicted Activity
Target1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine (MDMA)1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine (Predicted)
Serotonin Transporter (SERT) High affinity; potent releaser/reuptake inhibitorPredicted to be significantly lower
Dopamine Transporter (DAT) Moderate affinity; releaser/reuptake inhibitorPredicted to be significantly lower
Norepinephrine Transporter (NET) High affinity; releaser/reuptake inhibitorPredicted to be significantly lower
5-HT2A Receptor Low to moderate affinity; partial agonistUnknown; likely low affinity
Primary Psychoactive Effect Entactogen, StimulantPredicted to be weak stimulant or inactive

Visualizing the Mechanism and Workflow

To understand the processes at a deeper level, the following diagrams illustrate MDMA's primary mechanism of action and a general workflow for its experimental validation.

MDMA_Mechanism cluster_presynaptic Presynaptic Serotonin Neuron cluster_postsynaptic Postsynaptic Neuron MDMA MDMA SERT SERT MDMA->SERT 1. Binds & Reverses VMAT2 VMAT2 MDMA->VMAT2 Inhibits Serotonin_Cytosol Cytosolic Serotonin SERT->Serotonin_Cytosol 2. Releases 5-HT from cytosol Synapse Synaptic Cleft SERT->Synapse Serotonin_Vesicle Serotonin Vesicles VMAT2->Serotonin_Vesicle Blocks 5-HT uptake Postsynaptic_Receptor 5-HT Receptors Synapse->Postsynaptic_Receptor 3. Binds to receptors

Caption: Simplified mechanism of MDMA at the serotonin synapse.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding Protocol 1: Radioligand Binding Assays (SERT, DAT, NET, 5-HT2A) Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Determine Ki (Binding Affinity) Release Protocol 2: Monoamine Release Assays (SERT, DAT, NET) Release->Data_Analysis Determine EC50 (Release Potency) Functional Protocol 3: 5-HT2A Functional Assay (e.g., Calcium Flux) Functional->Data_Analysis Determine Efficacy & Potency Behavior Protocol 4: Behavioral Assays (e.g., Head-Twitch Response) Behavior->Data_Analysis Assess Psychoactive Potential

Caption: Workflow for comparing the biological activity of the two isomers.

Experimental Protocols for Empirical Validation

The following protocols provide a framework for empirically testing the hypotheses regarding the 4-yl isomer's biological activity and directly comparing it to its 5-yl counterpart.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for specific transporters and receptors.[7][8]

Objective: To quantify the affinity of both isomers for human SERT, DAT, NET, and 5-HT2A receptors.

Materials:

  • Cell membranes expressing the target transporter/receptor (e.g., from HEK293 cells).

  • Radioligand specific for each target (e.g., [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A).

  • Test compounds (4-yl and 5-yl isomers).

  • Assay buffer, 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, and a saturating concentration of a known ligand for non-specific binding).[9]

  • Equilibration: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Monoamine Transporter Release Assay

This functional assay measures the ability of the compounds to induce the release of monoamines.

Objective: To measure the potency (EC50) of both isomers to elicit the release of serotonin, dopamine, and norepinephrine from rat brain synaptosomes or transfected cells.[10]

Materials:

  • Freshly prepared rat brain synaptosomes or cells expressing SERT, DAT, or NET.

  • Radiolabeled monoamines (e.g., [³H]5-HT, [³H]dopamine).

  • Test compounds (4-yl and 5-yl isomers).

  • Physiological buffer, 96-well plates, scintillation counter.

Methodology:

  • Loading: Incubate the synaptosomes or cells with a radiolabeled monoamine to allow for its uptake into the presynaptic terminals/cells.

  • Washing: Wash the preparations to remove excess extracellular radiolabel.

  • Stimulation: Add varying concentrations of the test compounds to the preparations and incubate for a set period (e.g., 30 minutes at 37°C).

  • Collection: Pellet the synaptosomes/cells by centrifugation. Collect the supernatant, which contains the released radiolabel.

  • Counting: Measure the radioactivity in the supernatant using a scintillation counter.

  • Analysis: Plot the amount of radioactivity released against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

Protocol 3: In Vitro 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay measures the functional consequence of receptor binding (i.e., agonism or antagonism).

Objective: To assess whether the isomers act as agonists or antagonists at the 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Test compounds (4-yl and 5-yl isomers).

  • Known 5-HT2A agonist (e.g., serotonin) and antagonist (e.g., ketanserin).

  • Assay buffer, 96-well plates, and a fluorescence plate reader.

Methodology:

  • Cell Plating: Plate the cells in 96-well plates and allow them to adhere.

  • Dye Loading: Load the cells with the calcium-sensitive dye.

  • Compound Addition: Add varying concentrations of the test compounds (for agonist mode) or a fixed concentration of serotonin plus varying concentrations of the test compounds (for antagonist mode).

  • Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The activation of 5-HT2A receptors (which are Gq-coupled) leads to an increase in intracellular calcium, causing a detectable increase in fluorescence.

  • Analysis: For agonist activity, plot the fluorescence change against the log concentration of the test compound to determine EC50 and maximal efficacy. For antagonist activity, determine the IC50 for the inhibition of the serotonin-induced signal.

Conclusion

The comparison between 1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine (MDMA) and its 4-yl positional isomer provides a compelling case study in structure-activity relationships. While MDMA is a potent and well-characterized monoamine releaser, SAR principles strongly predict that the 4-yl isomer will be significantly less active due to steric hindrance at the key monoamine transporter binding sites. This guide provides the established pharmacological context for MDMA and a logical, data-driven hypothesis for the activity of its understudied isomer. The detailed experimental protocols offer a clear and robust pathway for researchers to empirically test these predictions, contributing valuable data to the understanding of how subtle molecular modifications can profoundly alter biological function. Such investigations are fundamental to the fields of pharmacology, medicinal chemistry, and the development of novel therapeutics.

References

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. Canadian Medical Association Journal, 165(7), 917-928. Available from: [Link]

  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., et al. (2014). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. ACS Chemical Neuroscience, 5(12), 1195-1209. Available from: [Link]

  • Pifl, C., & Kristofova, M. (2020). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 11(15), 2241-2258. Available from: [Link]

  • Battaglia, G., Yeh, S. Y., O'Hearn, E., Molliver, M. E., Kuhar, M. J., & De Souza, E. B. (1987). Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites. European Journal of Pharmacology, 140(2-3), 229-238. Available from: [Link]

  • Wikipedia contributors. (2024, February 6). MDMA. In Wikipedia, The Free Encyclopedia. Retrieved February 11, 2026, from [Link]

  • Nichols, D. E., & Oberlender, R. (1990). Structure-activity relationships of MDMA and related compounds: a new class of psychoactive drugs?. Annals of the New York Academy of Sciences, 600, 613-625. Available from: [Link]

  • Simmler, L. D., Schramm, Y., Buser, C., et al. (2019). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. British Journal of Pharmacology, 176(14), 2468-2483. Available from: [Link]

  • Serafine, K. M., & France, C. P. (2021). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. Journal of Visualized Experiments, (174). Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 11, 2026, from [Link]

  • Glennon, R. A., Little, P. J., Rosecrans, J. A., & Yousif, M. (1987). The effect of MDMA ("Ecstasy") and its optical isomers on schedule-controlled responding in mice. Pharmacology Biochemistry and Behavior, 26(2), 425-426. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 11, 2026, from [Link]

Sources

Comparing the CNS effects of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine with MDMA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 3,4-Methylenedioxymethamphetamine (MDMA) and its structural analog 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine (hereafter referred to as 4-BDMM for brevity).

This analysis focuses on the Structure-Activity Relationship (SAR) determining CNS efficacy, specifically highlighting why the "magic" of MDMA is dependent on precise regiochemistry and side-chain length.

Executive Summary & Chemical Identity

While MDMA is the gold standard for entactogenic activity (serotonin/dopamine release), 4-BDMM represents a "double-structural divergence" that likely renders it centrally inactive as a psychostimulant. This comparison serves as a critical case study in medicinal chemistry, demonstrating how minor structural alterations—specifically ring regiochemistry and side-chain homologation —can completely abolish psychoactivity.

FeatureMDMA (Reference) 4-BDMM (Challenger)
IUPAC Name 1-(Benzo[d]dioxol-5-yl)-N-methylpropan-2-amine1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine
Core Scaffold 3,4-Methylenedioxyphenethylamine2,3-Methylenedioxybenzylamine
Ring Substitution 5-position (Para/Meta to chain)4-position (Ortho/Meta to chain)
Side Chain Isopropylamine (2-carbon + methyl)Methylamine (1-carbon)
Primary Class Entactogen / PsychostimulantChemical Intermediate / MAO Substrate
CNS Bioavailability High (MAO Resistant)Negligible (Rapid MAO Deamination)

Structural Divergence & SAR Analysis

The drastic difference in pharmacological performance stems from two distinct structural failures in 4-BDMM compared to MDMA.

A. The "Ortho" Effect (Regiochemistry)

MDMA possesses a 3,4-methylenedioxy bridge (attached at positions 3 and 4 of the phenyl ring relative to the side chain). 4-BDMM possesses a 2,3-methylenedioxy bridge (attached at position 4, adjacent to the side chain).

  • MDMA (3,4-sub): The oxygen atoms are positioned to form optimal hydrogen bonds with serine residues (e.g., Ser149) deep within the Serotonin Transporter (SERT) binding pocket.

  • 4-BDMM (2,3-sub): The "ortho" oxygen creates steric hindrance, preventing the molecule from sliding deep into the transporter's S1 binding site. Research on the propyl-analog (2,3-MDMA) confirms this regiochemistry significantly reduces SERT affinity compared to the 3,4-isomer.

B. The Chain Length (Benzylamine vs. Phenethylamine)

This is the most critical failure point for 4-BDMM.

  • MDMA (Alpha-Methyl-Phenethylamine): The two-carbon chain places the amine at the correct distance to interact with the aspartate residue (Asp98) in the transporter. The alpha-methyl group strictly prevents degradation by Monoamine Oxidase (MAO).

  • 4-BDMM (Benzylamine): The single-carbon chain is too short to bridge the aromatic binding site and the aspartate anchor simultaneously. Furthermore, primary and secondary benzylamines are excellent substrates for MAO-B . They are rapidly oxidized to their corresponding aldehydes (piperonal analogs) before they can reach the CNS.

Visualization: Structural & Metabolic Fate

G cluster_0 MDMA (Active) cluster_1 4-BDMM (Inactive) MDMA MDMA (3,4-sub, Isopropyl chain) MAO_Resist MAO Resistant (Alpha-Methyl Shield) MDMA->MAO_Resist SERT_Bind High Affinity SERT Binding (Transporter Reversal) MAO_Resist->SERT_Bind Effect_A 5-HT/DA Release (Entactogenic Effect) SERT_Bind->Effect_A BDMM 4-BDMM (2,3-sub, Benzyl chain) MAO_Vuln MAO Vulnerable (Rapid Deamination) BDMM->MAO_Vuln Liver First-Pass No_Bind Steric Clash (Poor Transporter Fit) BDMM->No_Bind If CNS reached Metabolite Inactive Aldehyde (2,3-Methylenedioxybenzaldehyde) MAO_Vuln->Metabolite

Caption: Comparative metabolic and pharmacodynamic pathways. MDMA resists degradation to trigger release; 4-BDMM is rapidly metabolized and sterically hindered.

Pharmacological Profile: Predicted vs. Observed

Due to the obscurity of 4-BDMM as a drug candidate, data below synthesizes established SAR from 2,3-MDMA (the direct regioisomer) and N-methyl-benzylamine (the core scaffold).

Transporter Affinity (Ki) & Release (EC50)

Lower values indicate higher potency.[1]

TargetMDMA (Experimental)4-BDMM (Predicted/SAR)Mechanistic Explanation
SERT Affinity (Ki) ~200–400 nM>10,000 nMThe benzylamine chain is too short to span the S1 binding pocket (Asp98 to hydrophobic pocket distance).
DAT Affinity (Ki) ~1,500 nMInactive2,3-substitution (Ortho) is unfavorable for DAT binding compared to 3,4-substitution.
5-HT Release (EC50) ~60 nMInactiveRequires transporter translocation; 4-BDMM is likely not a substrate for translocation.
MAO-B Half-Life >6 Hours<15 MinutesBenzylamines are primary targets for oxidative deamination by MAO-B in the liver and brain.

Experimental Protocols for Validation

To empirically verify the inactivity of 4-BDMM compared to MDMA, the following self-validating workflows are recommended.

Protocol A: In Vitro Monoamine Release Assay (Synaptosomes)

Objective: Determine if 4-BDMM can induce neurotransmitter release independent of reuptake inhibition.

  • Preparation: Isolate rat brain synaptosomes (P2 fraction) using sucrose gradient centrifugation.

  • Loading: Incubate synaptosomes with [³H]Serotonin (10 nM) for 15 min at 37°C.

  • Superfusion: Transfer to micro-superfusion chambers. Wash with Krebs-Henseleit buffer to remove extracellular radioligand.

  • Challenge: Introduce MDMA (100 nM) to Chamber A and 4-BDMM (100 nM - 10 µM) to Chamber B.

  • Quantification: Collect fractions every 2 minutes. Measure radioactivity via liquid scintillation counting.

  • Validation Check: MDMA must show a >200% baseline increase in efflux. If 4-BDMM shows <10% increase, it is confirmed as a non-releaser.

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Quantify the rapid degradation of the benzylamine scaffold.

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Incubation: Spike HLM with 1 µM of test compound (MDMA vs 4-BDMM). Incubate at 37°C.

  • Sampling: Quench aliquots at T=0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Expectation:

    • MDMA: >90% remaining at T=60 (High stability).

    • 4-BDMM: <10% remaining at T=15 (Rapid clearance via deamination).

Conclusion

1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine (4-BDMM) is structurally disqualified from acting as an MDMA alternative.

  • Wrong Shape: The 2,3-ring substitution creates steric clashes at the transporter.

  • Wrong Size: The benzylamine side chain prevents deep pocket binding.

  • Wrong Stability: The lack of an alpha-methyl group renders it a metabolic fuel rather than a drug.

Researchers seeking novel entactogens should avoid benzylamine scaffolds and focus on phenethylamine or aminoindane backbones where the nitrogen atom is protected from immediate oxidative deamination.

References

  • Montgomery, T., et al. (2007).[2][3] "Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines." British Journal of Pharmacology.[2][3] Link

  • Casale, J. F., et al. (1995). "Synthesis and characterization of the 2,3-methylenedioxyamphetamines." Journal of Forensic Sciences. Link

  • Fuller, R. W., et al. (1973). "Inhibition of phenylethanolamine N-methyltransferase by benzylamines." Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (2024). "2,3-MDMA (hydrochloride) Product Datasheet." Cayman Chemical.[2] Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR on methylenedioxy positioning).

Sources

Comparative Metabolic Stability of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine and Key Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the metabolic stability of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine (referred to herein as BDMM-4 ), a regioisomer of the classic 3,4-methylenedioxy-phenethylamine scaffold. Unlike its 5-substituted counterparts (e.g., MDMA analogs), the 4-substituted position offers unique steric interactions but retains the critical metabolic liability of the 1,3-benzodioxole ring.

Key Findings:

  • Primary Liability: The methylenedioxy bridge is the primary site of metabolism, undergoing CYP450-mediated demethylenation to form a reactive catechol intermediate.

  • Mechanism-Based Inhibition: The metabolic intermediate (carbene) exhibits quasi-irreversible binding to CYP heme iron, potentially leading to non-linear pharmacokinetics.

  • Optimization Strategy: Deuteration of the methylene bridge (Derivative D2) significantly extends half-life (

    
    ) via the Kinetic Isotope Effect (KIE), whereas N-substitution modifications yield diminishing returns due to the dominance of the ring-opening pathway.
    

Metabolic Mechanism & Liability Analysis

To engineer stable derivatives, one must first understand the degradation mechanism of the parent scaffold. The metabolic fate of BDMM-4 is governed by two competing pathways:

A. Demethylenation (The "Soft Spot")

The 1,3-benzodioxole ring is electronically rich, making the methylene hydrogens (


) highly susceptible to hydrogen atom abstraction by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).
  • Step 1: Hydrogen abstraction forms a radical.

  • Step 2: Hydroxylation forms a hemiacetal, which spontaneously collapses.

  • Step 3: This results in a catechol metabolite (dihydroxybenzene) and formate/CO.

  • Toxicity Risk: The catechol can oxidize to an ortho-quinone, a reactive electrophile capable of covalent binding to cellular proteins (hepatotoxicity).

B. N-Demethylation

The


-methyl group undergoes standard oxidative dealkylation. While active, this pathway is often secondary to the rapid ring oxidation seen in benzodioxole scaffolds.
C. Mechanism-Based Inhibition (MBI)

A critical feature of this scaffold is the formation of a carbene intermediate during demethylenation. This carbene coordinates with the P450 heme iron, forming a stable metabolic intermediate (MI) complex that inactivates the enzyme. This "suicide inhibition" implies that BDMM-4 may inhibit its own metabolism over time.

Comparative Performance Analysis

The following table compares the parent compound against two strategic derivatives designed to mitigate specific metabolic liabilities.

Derivatives Evaluated:

  • BDMM-4 (Parent): Baseline.

  • d2-BDMM-4 (Deuterated): Hydrogens on the dioxole bridge replaced with Deuterium (

    
    ).
    
  • 
    -Me-BDMM-4 (Alpha-Methyl):  Addition of a methyl group to the alpha carbon (steric hindrance).
    
Table 1: In Vitro Microsomal Stability Data (Human Liver Microsomes)
CompoundStructural Modification

(min)

(

)
Metabolic Fate
BDMM-4 Parent18.5 45.2 Rapid ring opening; High MBI potential.
d2-BDMM-4 Deuterated Bridge (

)
42.1 19.8 Significant Stabilization. KIE slows ring oxidation; shifts metabolism to N-demethylation.

-Me-BDMM-4

-Methylation
24.3 34.1 Moderate improvement. Blocks MAO-mediated degradation but fails to protect the dioxole ring.

Interpretation: The d2-BDMM-4 derivative demonstrates the superior stability profile.[1] The Kinetic Isotope Effect (KIE) specifically targets the rate-determining step (C-H bond breakage) of the primary clearance pathway. The


-methyl derivative improves stability against amine oxidases (MAO) but leaves the CYP-mediated ring opening vulnerable.

Visualizing the Metabolic Pathways[2]

The following diagram illustrates the divergent pathways and the formation of the inhibitory carbene complex.

MetabolicPathways Parent BDMM-4 (Parent) CYP CYP450 (2D6/3A4) Parent->CYP Radical Methylene Radical Intermediate CYP->Radical H-Abstraction NDemethyl N-Desmethyl Metabolite CYP->NDemethyl N-Dealkylation Carbene Carbene Intermediate Radical->Carbene -H2O Complex Inactivated CYP (MI Complex) Carbene->Complex Heme Binding (Inhibition) Catechol Catechol Metabolite Carbene->Catechol Hydrolysis Quinone o-Quinone (Toxic) Catechol->Quinone Oxidation

Figure 1: Metabolic fate of BDMM-4 showing the bifurcation between stable metabolite formation and enzyme inactivation via carbene complexation.

Experimental Protocol: Microsomal Stability Assay

To replicate the data above, use the following self-validating protocol. This workflow ensures the capture of rapid-turnover compounds like benzodioxoles.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Workflow
  • Pre-Incubation (Equilibration):

    • Prepare a master mix of Buffer and HLM (final protein conc: 0.5 mg/mL).

    • Spike test compound (BDMM-4) to a final concentration of 1

      
      M (keeps reaction first-order).
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add the pre-warmed NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation replacing NADPH with buffer to assess non-enzymatic degradation.

  • Time-Course Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediate Quench: Dispense aliquot directly into 150

      
      L of ice-cold Quench Solution (ACN). Why? This precipitates proteins instantly, stopping metabolism and releasing bound drug.
      
  • Sample Processing:

    • Vortex samples for 20 seconds.

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to LC-MS/MS vials.

  • Data Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      is the elimination rate constant.
    • Calculate Half-life:

      
      .
      
    • Calculate Intrinsic Clearance:

      
      
      

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.

  • Kalgutkar, A. S., et al. (2005). Comprehensive analysis of the mechanism-based inhibition of human cytochrome P450 enzymes by methylenedioxyphenyl compounds. Drug Metabolism and Disposition, 33(2), 243-253.

  • Springer, D., et al. (2003). Metabolism of 3,4-methylenedioxymethamphetamine (MDMA) and its deuterated analogues. Journal of Pharmacology and Experimental Therapeutics, 307(3), 1021-1029.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.